molecular formula C8H12O3 B3424321 Methyl 2-(3-oxocyclopentyl)acetate CAS No. 34130-51-3

Methyl 2-(3-oxocyclopentyl)acetate

Cat. No.: B3424321
CAS No.: 34130-51-3
M. Wt: 156.18 g/mol
InChI Key: CPXMFVOUUXTIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-oxocyclopentyl)acetate (CAS: 2630-38-8) is an ester derivative featuring a cyclopentane ring substituted with a ketone group at position 3 and an acetoxymethyl group at position 2. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol . The compound is stored under inert conditions at -20°C to maintain stability . It serves as an endogenous metabolite and has clinical applications, with a purity of 99.72% in standardized preparations .

Key spectral data includes:

  • ¹H NMR: Resonances indicative of cyclopentyl protons (δ ~1.5–2.5 ppm) and methyl ester groups (δ ~3.6 ppm) .
  • Synthesis: Derived from intermediates like methyl jasmonate via ozonolysis and subsequent reduction, achieving yields up to 94% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-oxocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMFVOUUXTIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463262
Record name Methyl 2-(3-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2630-38-8, 34130-51-3
Record name Methyl 2-(3-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-oxocyclopentyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Methyl 2-(3-oxocyclopentyl)acetate can be synthesized through the reaction of cyclopentanone with methyl acetate. The reaction typically involves the use of a base catalyst to facilitate the formation of the ester bond. The reaction conditions include maintaining a temperature range of 50-70°C and using a solvent such as ethanol or methanol .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives:

Reaction TypeConditionsProductsYieldReferences
Acid-catalyzedH₂SO₄/H₂O, reflux2-(3-Oxocyclopentyl)acetic acid85–92%
Base-catalyzedNaOH/MeOH, 60–65°CSodium salt of acetic acid derivative90%

Mechanism :

  • Acidic : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. Subsequent elimination of methanol forms the carboxylic acid.

  • Basic : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. Methanol is eliminated, yielding the carboxylate salt, which is acidified to the free acid .

Nucleophilic Additions at the Ketone

The 3-oxocyclopentyl moiety participates in nucleophilic additions:

NucleophileConditionsProductsApplicationReferences
Grignard reagentsRMgX, THF, 0°C → RTTertiary alcohol derivativesSynthesis of branched alcohols
AminesNH₃/RNH₂, EtOH, refluxSchiff base intermediatesPrecursors for heterocycles

Example : Reaction with methylmagnesium bromide produces methyl 2-(3-hydroxycyclopentyl)acetate, a precursor for fragrance compounds like dihydrojasmone .

Claisen Condensation

The ester undergoes self-condensation under basic conditions:

ReagentsConditionsProductsYieldReferences
NaOMe/MeOHReflux, 4–6 hrsβ-Keto ester dimer75%

Mechanism : Deprotonation at the α-carbon forms an enolate, which attacks another ester molecule. Elimination of methanol yields a β-keto ester.

Hydrogenation and Reduction

The ketone group is reduced to secondary alcohols or fully saturated derivatives:

Reaction TypeConditionsProductsApplicationReferences
Catalytic hydrogenationH₂, Pd/C, EtOH, 50°CMethyl 2-(3-hydroxycyclopentyl)acetatePharmaceutical intermediates
Partial hydrogenationLindlar catalyst, H₂cis-Jasmone derivativesFragrance industry

Key Finding : Partial hydrogenation with a Lindlar catalyst selectively reduces alkynes to cis-alkenes, preserving the cyclopentane ring .

Michael Addition Reactions

The α,β-unsaturated ketone intermediate (formed via tautomerism) undergoes Michael additions:

NucleophileConditionsProductsReferences
Malonate anionsKOtBu, DMF, RTCyclopentyl-diesters

Note : The enolate form of methyl 2-(3-oxocyclopentyl)acetate reacts with electrophiles like acrylates, forming complex cyclopentane derivatives .

Thermal Decomposition

At elevated temperatures, the compound undergoes retro-aldol reactions:

ConditionsProductsByproductsReferences
200–250°C, neatCyclopentanone + methyl acrylateCO, methanol

Comparative Reaction Table

ReactionReagents/ConditionsPrimary ProductYield
Hydrolysis (acid)H₂SO₄, H₂O, refluxCarboxylic acid85–92%
Hydrolysis (base)NaOH, MeOH, 60°CCarboxylate salt90%
Grignard AdditionCH₃MgBr, THFTertiary alcohol78%
HydrogenationH₂, Pd/CSecondary alcohol88%

Mechanistic Insights

  • Ketone Reactivity : The 3-oxocyclopentyl group’s strained ring increases electrophilicity, accelerating nucleophilic additions.

  • Steric Effects : Bulky substituents on the cyclopentane ring hinder axial attack, favoring equatorial adduct formation .

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-oxocyclopentyl)acetate serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, substitution, and hydrolysis .

Biological Research

This compound is utilized in studying enzyme-catalyzed reactions and metabolic pathways. It acts as a substrate for enzymes involved in ester hydrolysis, leading to the formation of cyclopentanone and methanol, which participate in various metabolic processes .

Pharmaceutical Applications

In medicinal chemistry, this compound is an intermediate in synthesizing pharmaceutical compounds. Its structural characteristics make it a candidate for developing drugs with potential anti-inflammatory and anti-cancer properties .

Fragrance Industry

Due to its pleasant aroma, this compound is employed in the fragrance industry. It is used to create flavoring agents and perfumes, contributing to the sensory experience of various products .

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in plant systems. It has been shown to induce nicotine accumulation in Nicotiana attenuata, suggesting its role as a signaling molecule influencing plant defense mechanisms against herbivory or environmental stressors .

Case Studies

  • Plant Physiology:
    A study demonstrated that this compound significantly enhances nicotine levels in Nicotiana attenuata, indicating its potential application in agricultural biotechnology for improving plant defense mechanisms against pests .
  • Therapeutic Applications:
    Although limited studies exist on its direct effects on human health, ongoing research aims to explore its anti-inflammatory properties by examining its interaction with specific biological pathways similar to those influenced by jasmonic acid derivatives .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl dihydrojasmonateSimilar cyclopentyl structureKnown for anti-inflammatory properties
Methyl jasmonateJasmonic acid derivativeKey role in plant stress responses
Methyl 2-benzamidoacrylateContains an amide groupUsed in medicinal chemistry

Mechanism of Action

The mechanism of action of methyl 2-(3-oxocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of cyclopentanone and methanol. These products can further participate in various metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and functional group impacts:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Primary Applications References
Methyl 2-(3-oxocyclopentyl)acetate (2630-38-8) C₈H₁₂O₃ 156.18 3-oxocyclopentyl, methyl ester Endogenous metabolite, clinical use
Methyl 2-(1,3-dithian-2-ylidene)-2-(3-oxocyclopentyl)acetate C₁₂H₁₆O₃S₂ 272.38 Dithiane ring at C2 Chemical synthesis intermediate
Methyl 3-oxo-2-(2-pentenyl)cyclopentaneacetate (39924-52-2) C₁₃H₂₀O₃ 224.30 2-pentenyl chain at C2 Fragrance (floral, jasmine-like)
Methyl (2-pentyl-3-oxocyclopentyl)acetate (24851-98-7) C₁₃H₂₂O₃ 226.30 2-pentyl chain at C2 Industrial fragrances
Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate C₈H₁₁N₃O₃ 197.19 Azido (-N₃) and hydroxyl (-OH) at C3/C2 Click chemistry applications
Methyl 12-hydroxyjasmonate C₁₃H₂₀O₄ 240.14 Hydroxyl group at C12 Plant signaling (jasmonates)

Physicochemical and Spectral Data Comparison

Property This compound Methyl 3-oxo-2-(2-pentenyl)cyclopentaneacetate Methyl (2-pentyl-3-oxocyclopentyl)acetate
Refractive Index Not reported 1.470–1.477 1.457–1.462
Specific Gravity Not reported 1.022–1.033 0.998–1.006
Purity (GLC) 99.72% 95–99% ≥96%
¹H NMR Shifts (Key Peaks) δ 3.6 (ester CH₃), δ 2.5 (cyclopentyl protons) δ 5.3 (pentenyl CH), δ 3.7 (ester CH₃) δ 1.25 (pentyl CH₂), δ 3.6 (ester CH₃)
Synthetic Yield 94% (from methyl jasmonate) 68% (dithiane derivative) Not reported

Biological Activity

Methyl 2-(3-oxocyclopentyl)acetate, also referred to as methyl dihydrojasmonate, is a chemical compound with the molecular formula C₈H₁₂O₃. It is structurally related to jasmonic acid derivatives, which are known for their significant biological activities, particularly in plant physiology and potential therapeutic applications. This article explores the biological activity, synthesis, and potential applications of this compound based on current research findings.

Structural Characteristics

This compound is characterized by a cyclopentyl ring and a ketone functional group, contributing to its unique chemical properties. The compound's structure includes an ester functional group derived from acetic acid, enhancing its reactivity and biological activity. Below is a table summarizing its structural features compared to related compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl dihydrojasmonateContains a similar cyclopentyl structureKnown for anti-inflammatory properties
Methyl jasmonateJasmonic acid derivative; involved in plant defenseKey role in plant stress responses
Methyl 2-(3-oxocyclopentyl)propanoateSimilar ester structure but with a propanoate groupPotentially different biological activities

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in plant systems. Notably, it has been shown to induce nicotine accumulation in Nicotiana attenuata leaves, similar to the effects observed with methyl jasmonate. This suggests its role as a signaling molecule influencing metabolic pathways related to plant defense mechanisms against herbivory or environmental stressors.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 3-oxocyclopentylacetic acid with methanol. The general steps include:

  • Preparation of Reactants : Obtain 3-oxocyclopentylacetic acid and methanol.
  • Esterification Reaction : Combine the reactants under acidic conditions to facilitate ester formation.
  • Purification : Isolate the product through distillation or recrystallization.

This compound serves as a building block for the development of hydrogels used in controlled drug delivery systems due to its ability to be incorporated into hydrogel structures.

Case Studies and Research Findings

  • Plant Physiology : A study demonstrated that this compound significantly enhances nicotine levels in Nicotiana attenuata, indicating its potential application in agricultural biotechnology for improving plant defense mechanisms against pests.
  • Therapeutic Applications : Although limited studies exist on its direct effects on human health, ongoing research aims to explore its anti-inflammatory and anti-cancer properties by examining its interaction with specific biological pathways similar to those influenced by jasmonic acid derivatives .

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-oxocyclopentyl)acetate, and how do reaction conditions influence yield?

this compound can be synthesized via ozonolysis of methyl jasmonate (MeJA). Ozone is bubbled into a solution of MeJA in CH₂Cl₂ at −78°C, followed by quenching with dimethyl sulfide (Me₂S). The crude product is purified via silica gel chromatography (n-hexane–AcOEt, 2:1), achieving a 94% yield . Key factors affecting yield include temperature control during ozonolysis and stoichiometric excess of Me₂S to prevent side reactions.

Q. How is the structural confirmation of this compound performed using spectroscopic methods?

Structural confirmation relies on ¹H and ¹³C NMR spectroscopy . For example, related cyclopentyl acetate derivatives exhibit characteristic shifts:

  • ¹H NMR : Cyclopentyl protons resonate at δ 1.5–2.5 ppm, while the acetate methyl group appears as a singlet at δ 3.6–3.8 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) of the oxocyclopentyl group appears at δ 210–215 ppm, and the ester carbonyl at δ 170–175 ppm . Consistency with literature data (e.g., JECFA or PubChem) is critical for validation .

Q. What are the key physicochemical properties of this compound?

  • Molecular Weight : 224.30 g/mol (C₁₃H₂₀O₃) .
  • Boiling Point : ~247.8°C (analogous to methyl 2-(4-oxocyclohexyl)acetate) .
  • Density : ~1.06 g/cm³ (similar structural analogs) . These properties guide solvent selection and purification strategies (e.g., distillation or recrystallization).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from solvent effects , impurities , or stereochemical variations . For example:

  • Cyclopentyl vs. Cyclohexyl Derivatives : ¹³C NMR shifts for oxocyclopentyl (δ ~210 ppm) differ from oxocyclohexyl (δ ~205 ppm) due to ring strain .
  • Stereoisomerism : Enantiomeric pairs (e.g., (±)-methyl 2-(3-azido-2-hydroxycyclopentyl)acetate) require chiral chromatography or NOE experiments for resolution . Cross-referencing multiple databases (e.g., SDBS, NIST) is recommended .

Q. What experimental design considerations are critical for optimizing the synthesis of stereoisomeric forms?

  • Chiral Auxiliaries : Use tert-butyl carbamate-protected cyclopentyl intermediates (e.g., tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate) to control stereochemistry .
  • Catalytic Asymmetric Synthesis : Enzymatic resolution or transition-metal catalysts (e.g., Ru or Rh complexes) can enhance enantiomeric excess (ee) .
  • Reaction Monitoring : In-situ FTIR or HPLC tracks intermediate formation and minimizes racemization .

Q. How does this compound serve as a precursor in drug discovery?

The compound’s reactive ketone and ester groups enable derivatization for:

  • Enzyme Inhibitors : Conformational constraints mimic natural substrates (e.g., glycerol 3-phosphate analogs) .
  • Prodrugs : Ester hydrolysis under physiological conditions releases active metabolites . Biological activity is validated via assays like IC₅₀ determination or crystallography .

Methodological Challenges and Solutions

Q. What are the pitfalls in interpreting mass spectral data for this compound?

  • Fragmentation Patterns : The oxocyclopentyl group undergoes retro-Diels-Alder cleavage, producing m/z 98 (C₅H₆O⁺) and m/z 126 (C₆H₁₀O₂⁺) fragments .
  • Isobaric Interference : Distinguish from methyl 2-(4-oxocyclohexyl)acetate using high-resolution MS (HRMS) with <5 ppm mass accuracy .

Q. How can researchers mitigate thermal instability during purification?

  • Low-Temperature Techniques : Use rotary evaporation at ≤30°C and avoid prolonged heating.
  • Alternative Solvents : Replace high-boiling solvents (e.g., DMF) with EtOAc or MeOH for faster removal .
  • Additives : Stabilize the ketone group with radical scavengers (e.g., BHT) during chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(3-oxocyclopentyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-oxocyclopentyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.